molecular formula C9H8BrFN2 B11868343 (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine

Cat. No.: B11868343
M. Wt: 243.08 g/mol
InChI Key: QUBGEBGPRKLBCX-UHFFFAOYSA-N
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Description

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the indole ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine typically involves the introduction of bromine and fluorine atoms into the indole ring, followed by the formation of the methanamine group. One common method involves the bromination and fluorination of indole derivatives under controlled conditions. For example, the reaction of indole with bromine and fluorine reagents in the presence of a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-1H-indol-3-yl)methanamine
  • (4-Fluoro-1H-indol-3-yl)methanamine
  • (7-Bromo-1H-indol-3-yl)methanamine

Uniqueness

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is unique due to the presence of both bromine and fluorine atoms in the indole ring, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen atom.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(4-bromo-7-fluoro-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H,3,12H2

InChI Key

QUBGEBGPRKLBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CN)Br

Origin of Product

United States

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